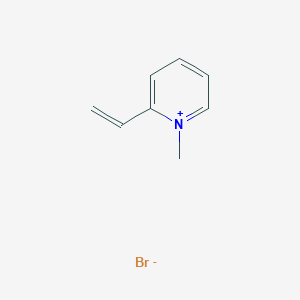
4-(Aminomethyl)benzenesulfonic acid
Overview
Description
4-(Aminomethyl)benzenesulfonic acid is a chemical compound with the molecular formula C7H9NO3S . It has an average mass of 187.216 Da and a monoisotopic mass of 187.030319 Da . It is also known by other names such as 4-(Aminomethyl)benzolsulfonsäure in German, Acide 4-(aminométhyl)benzènesulfonique in French, and Benzenesulfonic acid, 4-(aminomethyl)- .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzenesulfonic acid consists of a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
Sulfonation of benzene is a reversible reaction. Sulfur trioxide readily reacts with water to produce sulfuric acid and heat. Therefore, by adding heat to benzenesulfonic acid in diluted aqueous sulfuric acid the reaction is reversed .Physical And Chemical Properties Analysis
4-(Aminomethyl)benzenesulfonic acid has a molecular weight of 187.22 . It is a solid at room temperature . The InChI code for this compound is 1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) .Scientific Research Applications
Chemical Synthesis
4-(Aminomethyl)benzenesulfonic acid is used in the synthesis of various benzenesulfonic acid derived compounds . These compounds are evaluated as competitive inhibitors of hNE, a type of enzyme . For instance, compound 4f, synthesized from ABS, shows moderate inhibitory activity .
Fluorogenic Tagging
ABS is used in fluorogenic tagging of peptide and protein 3-Nitrotyrosine for quantitative analysis of Protein Tyrosine Nitration . This approach involves the selective reduction to 3-AT followed by reaction with ABS in the presence of K3Fe(CN)6 to form a highly fluorescent 2-phenylbenzoxazole product . This protocol has been successfully tested for quantitative analysis of in vitro Tyr nitration in a model protein .
Proteomic Studies
The fluorescent derivatives of ABS undergo efficient backbone fragmentations, allowing for sequence-specific characterization of protein Tyr nitration in proteomic studies . This can be instrumental for detection and visualization of protein 3-NT in LC and gel-based protein separations .
Biological Aging Research
Protein 3-nitrotyrosine (3-NT), which ABS helps to tag and quantify, has been recognized as an important biomarker of nitroxidative stress associated with inflammatory and degenerative diseases, and biological aging .
Pharmaceutical Research
ABS derived compounds, such as compound 4f, have been evaluated for their inhibitory activity against enzymes, indicating potential applications in pharmaceutical research .
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXAVWJOAZDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178642 | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzenesulfonic acid | |
CAS RN |
2393-24-0 | |
| Record name | 4-(Aminomethyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(Aminomethyl)benzenesulfonic acid used in studying protein oxidation?
A: 4-(Aminomethyl)benzenesulfonic acid is a useful tool for detecting and quantifying tyrosine oxidation products in proteins. [, ] Tyrosine oxidation is a common modification that can occur during oxidative stress, and it can have significant impacts on protein structure and function. By reacting with specific tyrosine oxidation products, 4-(aminomethyl)benzenesulfonic acid allows researchers to identify and quantify these modifications, providing insights into the extent and consequences of protein oxidation.
Q2: How does 4-(Aminomethyl)benzenesulfonic acid help determine the impact of protein oxidation on interferon beta-1a (IFNβ1a)?
A: In a study investigating the effects of metal-catalyzed oxidation on IFNβ1a, researchers utilized 4-(aminomethyl)benzenesulfonic acid to confirm the presence of tyrosine oxidation products within the aggregated protein. [] By demonstrating the existence of these specific oxidation products, the study provided evidence for the role of tyrosine oxidation in the structural changes and subsequent aggregation of IFNβ1a. This information is crucial for understanding the relationship between oxidation, aggregation, and the potential immunogenicity of therapeutic proteins like IFNβ1a.
Q3: Are there other applications of 4-(Aminomethyl)benzenesulfonic acid in protein research beyond studying oxidation?
A3: While the provided research articles focus on its application in oxidation studies, 4-(aminomethyl)benzenesulfonic acid's ability to selectively react with specific chemical groups makes it potentially valuable for other protein research areas. These may include:
- Quantitative analysis of tyrosine-containing peptides: Due to its ability to react with tyrosine and its derivatives, 4-(aminomethyl)benzenesulfonic acid could be employed in methods for quantifying peptides containing this amino acid. []
- Fluorescent labeling: The reaction of 4-(aminomethyl)benzenesulfonic acid with tyrosine residues can introduce fluorescence, offering a potential tool for labeling and tracking proteins in various experimental settings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)


![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)





